molecular formula C13H20ClNO B13308476 2,3,3-Trimethyl-6-phenylmorpholine hcl

2,3,3-Trimethyl-6-phenylmorpholine hcl

Katalognummer: B13308476
Molekulargewicht: 241.76 g/mol
InChI-Schlüssel: MQAQGVFVFZCHAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,3-Trimethyl-6-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . It is a morpholine derivative, characterized by the presence of a phenyl group and three methyl groups attached to the morpholine ring. This compound is primarily used in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethyl-6-phenylmorpholine hydrochloride typically involves the reaction of 2,3,3-Trimethyl-6-phenylmorpholine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,3-Trimethyl-6-phenylmorpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

2,3,3-Trimethyl-6-phenylmorpholine hydrochloride has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the production of pharmaceuticals and other chemical products

Wirkmechanismus

The mechanism of action of 2,3,3-Trimethyl-6-phenylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, affecting cellular processes such as cytokinesis and cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,3-Trimethyl-6-phenylmorpholine hydrochloride is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C13H20ClNO

Molekulargewicht

241.76 g/mol

IUPAC-Name

2,3,3-trimethyl-6-phenylmorpholine;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-10-13(2,3)14-9-12(15-10)11-7-5-4-6-8-11;/h4-8,10,12,14H,9H2,1-3H3;1H

InChI-Schlüssel

MQAQGVFVFZCHAS-UHFFFAOYSA-N

Kanonische SMILES

CC1C(NCC(O1)C2=CC=CC=C2)(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.